3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The quinoline core structure is a heterocyclic aromatic organic compound, which is widely studied for its diverse pharmacological activities.
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action involves the compound’s interaction with its targets, leading to changes in their function. The -CF3 group in the compound can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the inhibition of the reverse transcriptase enzyme .
Biochemical Pathways
Compounds with similar structures have been found to incite themitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 .
Pharmacokinetics
The presence of the -cf3 group in the compound may influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
The result of the compound’s action at the molecular and cellular level is the initiation of cell death via the mitochondrial apoptotic pathway . This is achieved through the up-regulation of Bax and down-regulation of Bcl2, leading to the activation of Caspase 3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is water-soluble and may spread in water systems . This solubility can influence its distribution in the body and its interaction with its targets. Furthermore, the presence of the -CF3 group can enhance the compound’s stability and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylic acid groups are converted to esters using reagents like ethanol and sulfuric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Trifluoromethylquinoline: Compounds with similar trifluoromethyl groups that enhance biological activity.
Uniqueness
3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate is unique due to the combination of the trifluoromethyl group and the quinoline core, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific applications.
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-[3-(trifluoromethyl)anilino]quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-3-30-20(28)16-11-25-17-8-7-12(19(27)29-2)9-15(17)18(16)26-14-6-4-5-13(10-14)21(22,23)24/h4-11H,3H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYHPTWXAKLHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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